molecular formula C7H7N3O2S B061544 N-(4-cyanophenyl)sulfamide CAS No. 164648-70-8

N-(4-cyanophenyl)sulfamide

Cat. No.: B061544
CAS No.: 164648-70-8
M. Wt: 197.22 g/mol
InChI Key: XFOYAXPHCAOZCA-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

N-(4-cyanophenyl)sulfamide acts as a competitive inhibitor of these enzymes . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid, which is necessary for bacterial growth .

Biochemical Pathways

By inhibiting carbonic anhydrase, this compound disrupts several biochemical pathways. The most significant of these is the conversion of carbon dioxide to bicarbonate and protons , a critical process in the regulation of pH and fluid balance in the body .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted melting point of 13802°C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which can disrupt pH balance and fluid regulation in the body . This can have various downstream effects, depending on the specific isozyme being inhibited and the tissue in which it is expressed.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, given its solid state and specific melting point . Additionally, the compound’s interaction with its target enzymes can be influenced by the local concentration of carbon dioxide and bicarbonate, as well as the pH of the environment .

Biochemical Analysis

Biochemical Properties

N-(4-cyanophenyl)sulfamide is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities . Sulfonamides, including this compound, can act as inhibitors of carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The inhibition of these enzymes by this compound can affect a variety of biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

They can induce mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides

Molecular Mechanism

Sulfonamides, including this compound, are known to inhibit enzymes by forming a coordination bond with the active site of the enzyme . For example, they can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . This prevents the formation of the zinc hydroxide nucleophile, which is critical for the hydration of CO2 to bicarbonate .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. They are resistant to reduction at the sulfur center and stable against hydrolysis . This suggests that this compound may also exhibit stability over time in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Sulfonamides are commonly used in veterinary medicine to treat a variety of diseases . The dosage and frequency of administration depend on the specific drug and the species being treated .

Metabolic Pathways

Sulfonamides are known to be involved in the inhibition of folic acid synthesis . They can block the conversion of para-aminobenzoic acid to dihydropteroate, a key step in the synthesis of folic acid .

Transport and Distribution

There is currently no specific information available on the transport and distribution of this compound within cells and tissues. Sulfonamides are known to be distributed throughout the body after administration . They can cross cell membranes and distribute into body fluids and tissues .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyano-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYAXPHCAOZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597031
Record name N-(4-Cyanophenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164648-70-8
Record name N-(4-Cyanophenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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